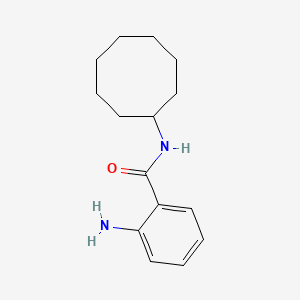

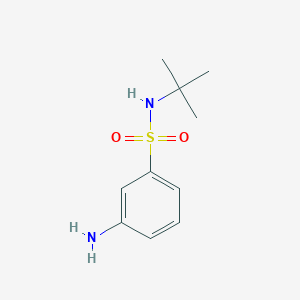

2-amino-N-cyclooctylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-amino-N-cyclooctylbenzamide is a derivative of 2-aminobenzamide, which is a core structure in various chemical and biological studies. The 2-aminobenzamide moiety is known for its ability to participate in hydrogen bonding and its reactivity towards various chemical transformations. This compound is not directly mentioned in the provided papers, but insights can be drawn from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of related compounds often involves the use of 2-aminobenzamide as a starting material or intermediate. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starts from 2-nitrobenzenesulfonamide and involves Mitsunobu and Nicholas reactions . Similarly, the synthesis of N-cyclohexyl-2-nitrobenzamide, which shares a similar structural motif with 2-amino-N-cyclooctylbenzamide, was achieved and characterized by spectroscopic data and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 2-amino-N-cyclooctylbenzamide by incorporating the appropriate cyclooctylamine component at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the structures of N-unsubstituted 2-aminobenzamides were characterized using spectroscopic methods and XRD, revealing the presence of strong intramolecular hydrogen bonds . The crystal structure of N-cyclohexyl-2-nitrobenzamide was determined, showing that the crystal packing is stabilized by N–H⋯O hydrogen bonds . These findings suggest that 2-amino-N-cyclooctylbenzamide would also exhibit specific hydrogen bonding patterns that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

Benzamide derivatives are known to undergo various chemical reactions. For instance, N-fluorobenzamide participated in a formal [4+2] cycloaddition reaction with maleic anhydride . The reductive chemistry of benzamide derivatives has also been explored, as seen in the study of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide . These studies indicate that 2-amino-N-cyclooctylbenzamide could potentially undergo similar cycloaddition and reductive transformations, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms in 2-amino-5-bromo-3-iodobenzamide allows for palladium-catalyzed cross-coupling reactions . The coordination behavior of 2-aminobenzamide with Ni(II) ions has been studied, revealing the formation of stable complexes with potential bioactive properties . These studies suggest that the physical and chemical properties of 2-amino-N-cyclooctylbenzamide would be influenced by the cyclooctyl group and its interaction with other molecules or metal ions.

Wissenschaftliche Forschungsanwendungen

-

Carbon Capture and Utilisation

- Summary of Application : Amine-based materials, such as 2-amino-N-cyclooctylbenzamide, are being developed to capture CO2 from dilute sources and convert it into higher-value products .

- Methods of Application : These materials act as solid CO2 sorbents and catalyst modifiers for CO2 electrochemical reduction . The specific methods of application and experimental procedures would depend on the exact nature of the CO2 source and the desired end product.

- Results or Outcomes : The effectiveness of these materials in capturing and converting CO2 is a subject of ongoing research . Quantitative data or statistical analyses would be specific to individual studies and are not provided in the source.

-

Cancer Drug Development

- Summary of Application : Compounds like 2-amino-N-cyclooctylbenzamide are being studied for their potential in cancer drug development . The idea is to combine the inhibitory activity of histone deacetylase (HDAC) inhibitors with kinase inhibitors for additive and synergistic effects .

- Methods of Application : The specific methods of application would involve biochemical assays and cell-based assays to test the compound’s inhibitory activity against HDAC and kinase .

- Results or Outcomes : The results of these studies are not provided in the source, but the aim is to develop more effective treatments for cancer .

- Bcr-Abl and Histone Deacetylase Dual Inhibitors

- Summary of Application : The compound is being studied for its potential as a dual inhibitor of Bcr-Abl and histone deacetylase (HDAC), two independent pharmacological activities . This approach could lead to more effective treatments for cancer .

- Methods of Application : The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The specific methods of application would involve biochemical assays and cell-based assays .

- Results or Outcomes : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLLPEVMDNPMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390881 |

Source

|

| Record name | 2-amino-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclooctylbenzamide | |

CAS RN |

401589-18-2 |

Source

|

| Record name | 2-amino-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

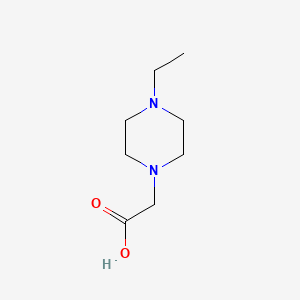

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

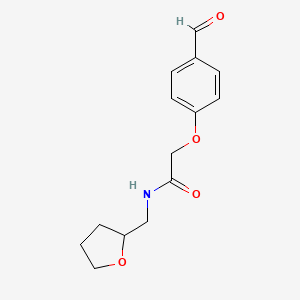

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)

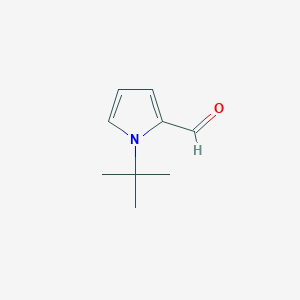

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)